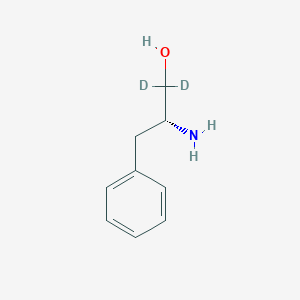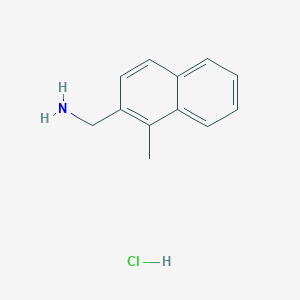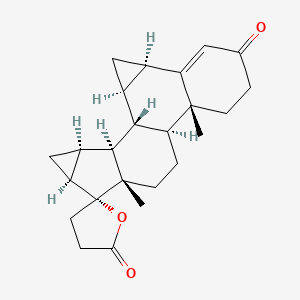
(1S,3R,7S,8S,8aR)-1,2,3,7,8,8a-ヘキサヒドロ-3,7-ジメチル-8-[2-[(2R,4R)-テトラヒドロ-4-ヒドロキシ-6-オキソ-2H-ピ
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound (1S,3R,7S,8S,8aR)-1,2,3,7,8,8a-Hexahydro-3,7-dimethyl-8-[2-[(2R,4R)-tetrahydro-4-hydroxy-6-oxo-2H-pyran-2-yl]ethyl]-1-naphthalenyl 2-methylbutanoate is a complex organic molecule. It is known for its significant role in various scientific fields, including chemistry, biology, and medicine. This compound is a derivative of naphthalene and contains multiple chiral centers, making it an interesting subject for stereochemical studies.
科学的研究の応用
This compound has a wide range of applications in scientific research:
Chemistry: Used as a model compound for studying stereochemistry and reaction mechanisms.
Biology: Investigated for its potential biological activity, including enzyme inhibition and receptor binding.
Medicine: Explored for its therapeutic potential in treating various diseases, particularly those involving metabolic pathways.
Industry: Utilized in the synthesis of more complex molecules and as an intermediate in pharmaceutical production.
作用機序
Target of Action
The primary target of this compound is Liver carboxylesterase 1 . Carboxylesterases are a class of enzymes that catalyze the hydrolysis of ester and amide bonds. They are involved in the detoxification of xenobiotics and the metabolism of drugs.
Mode of Action
It is known to interact with its target, liver carboxylesterase 1 . The interaction likely involves the hydrolysis of ester bonds, which could lead to changes in the biochemical properties of the target molecule.
生化学分析
Biochemical Properties
It is hypothesized that it may interact with various enzymes, proteins, and other biomolecules, potentially influencing biochemical reactions .
Cellular Effects
It is possible that it may influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is hypothesized that it may exert its effects at the molecular level, potentially through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves multiple steps, starting from simpler organic molecules. One common synthetic route includes the following steps:
Formation of the naphthalene core: This involves cyclization reactions to form the hexahydronaphthalene structure.
Introduction of functional groups: Various functional groups, such as hydroxyl and keto groups, are introduced through oxidation and reduction reactions.
Chiral centers establishment: The stereochemistry is controlled using chiral catalysts or starting materials to ensure the correct configuration at each chiral center.
Industrial Production Methods
Industrial production of this compound often involves large-scale organic synthesis techniques. These methods are optimized for yield and purity, using advanced catalytic processes and continuous flow reactors to ensure efficient production.
化学反応の分析
Types of Reactions
This compound undergoes several types of chemical reactions, including:
Oxidation: Introduction of oxygen atoms to form hydroxyl or keto groups.
Reduction: Removal of oxygen atoms or addition of hydrogen atoms to reduce functional groups.
Substitution: Replacement of one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are employed under various conditions.
Major Products
The major products formed from these reactions depend on the specific functional groups involved. For example, oxidation of hydroxyl groups typically yields ketones or aldehydes, while reduction of ketones results in secondary alcohols.
類似化合物との比較
Similar Compounds
Lovastatin: A structurally similar compound used as a cholesterol-lowering agent.
Simvastatin: Another related compound with similar therapeutic applications.
Atorvastatin: A more potent statin with a slightly different structure.
Uniqueness
This compound is unique due to its specific stereochemistry and functional groups, which confer distinct biological and chemical properties. Its multiple chiral centers and complex structure make it a valuable subject for research in stereochemistry and drug design.
特性
CAS番号 |
1048973-04-1 |
|---|---|
分子式 |
C24H34O5 |
分子量 |
402.5 g/mol |
IUPAC名 |
[(1S,3R,7S,8S,8aR)-8-[2-[(2R,4R)-4-hydroxy-6-oxooxan-2-yl]ethyl]-3,7-dimethyl-1,2,3,7,8,8a-hexahydronaphthalen-1-yl] (E)-2-methylbut-2-enoate |
InChI |
InChI=1S/C24H34O5/c1-5-15(3)24(27)29-21-11-14(2)10-17-7-6-16(4)20(23(17)21)9-8-19-12-18(25)13-22(26)28-19/h5-7,10,14,16,18-21,23,25H,8-9,11-13H2,1-4H3/b15-5+/t14-,16-,18+,19+,20-,21-,23-/m0/s1 |
InChIキー |
JSVUTGMIKPKXNQ-ORSWIJFBSA-N |
異性体SMILES |
C/C=C(\C)/C(=O)O[C@H]1C[C@H](C=C2[C@H]1[C@H]([C@H](C=C2)C)CC[C@@H]3C[C@H](CC(=O)O3)O)C |
正規SMILES |
CC=C(C)C(=O)OC1CC(C=C2C1C(C(C=C2)C)CCC3CC(CC(=O)O3)O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


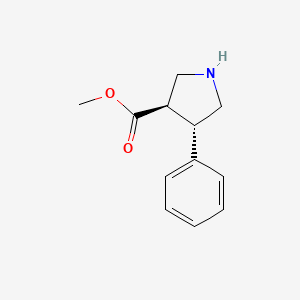
![1-[6,7,8,9-tetradeuterio-10-[3-(dimethylamino)propyl]-5-oxophenothiazin-2-yl]ethanol](/img/structure/B1146224.png)
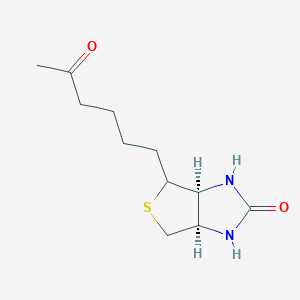
![[1'-13C]uridine](/img/structure/B1146227.png)
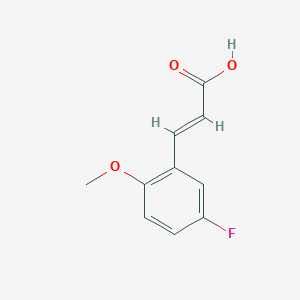
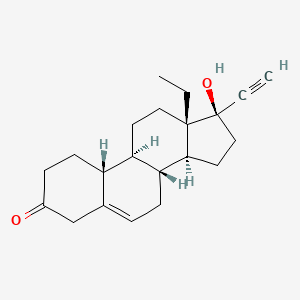
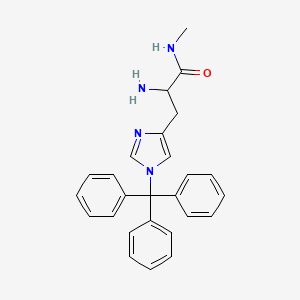
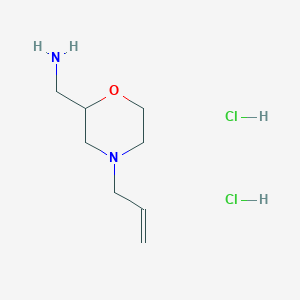
![N-(2,3,3-Trimethylbicyclo[2.2.1]heptan-2-yl)formamide](/img/structure/B1146237.png)
